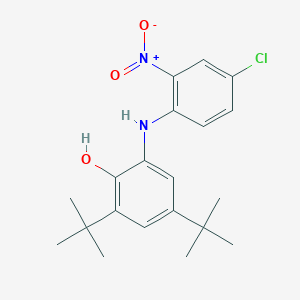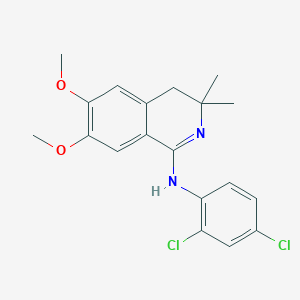![molecular formula C18H8N6O2 B11087267 4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile](/img/structure/B11087267.png)
4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE is a complex organic compound featuring a naphtho[2,3-d][1,2,3]triazole core This compound is notable for its unique structural properties, which include multiple functional groups such as cyano and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction, which constructs the naphtho[2,3-d][1,2,3]triazole core . This approach is favored due to its mild reaction conditions, good atom economy, and eco-friendly characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using readily available starting materials and minimizing waste, are likely to be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to modulate biological pathways and exhibit its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE stands out due to its combination of cyano and nitro functional groups, which enhance its reactivity and potential applications. Its naphtho[2,3-d][1,2,3]triazole core also provides unique structural features that differentiate it from other triazole derivatives.
Eigenschaften
Molekularformel |
C18H8N6O2 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
4-benzo[f]benzotriazol-3-yl-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H8N6O2/c19-9-13-7-17(18(24(25)26)8-14(13)10-20)23-16-6-12-4-2-1-3-11(12)5-15(16)21-22-23/h1-8H |
InChI-Schlüssel |
YXDCJJZWLBMEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=NN3C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11087200.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)
![3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)
![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11087251.png)
![N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11087271.png)
